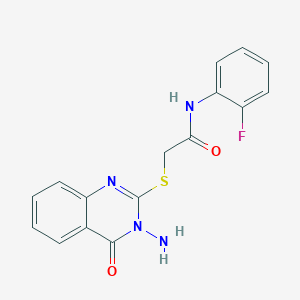![molecular formula C16H20N2O4S2 B299557 2,4-dimethyl-N-(2-methylphenyl)-3-[(methylsulfonyl)amino]benzenesulfonamide](/img/structure/B299557.png)
2,4-dimethyl-N-(2-methylphenyl)-3-[(methylsulfonyl)amino]benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-dimethyl-N-(2-methylphenyl)-3-[(methylsulfonyl)amino]benzenesulfonamide, also known as Methylsulfonyl-Dapsone (MSD), is a sulfone derivative that has been widely used in scientific research due to its unique chemical properties. MSD has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for studying various biological systems.
Aplicaciones Científicas De Investigación
MSD has been used in various scientific research applications due to its unique chemical properties. One of the most common uses of MSD is as a sulfone antibiotic, which has been shown to be effective against a variety of bacteria, including Mycobacterium tuberculosis. MSD has also been used as an antiprotozoal agent, with studies showing its efficacy against Plasmodium falciparum and Toxoplasma gondii. In addition, MSD has been shown to have anti-inflammatory properties, making it a potential treatment for autoimmune diseases such as rheumatoid arthritis.
Mecanismo De Acción
The mechanism of action of MSD is not fully understood, but it is believed to involve the inhibition of dihydropteroate synthase (DHPS), an enzyme involved in the synthesis of folic acid. This inhibition leads to a depletion of folic acid, which is essential for the growth and survival of bacteria and protozoa.
Biochemical and Physiological Effects:
MSD has a variety of biochemical and physiological effects, including anti-inflammatory properties and the ability to inhibit the growth of bacteria and protozoa. In addition, MSD has been shown to have immunomodulatory effects, including the ability to inhibit the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using MSD in lab experiments is its broad spectrum of activity against bacteria and protozoa. In addition, MSD has been shown to have anti-inflammatory properties, making it a valuable tool for studying autoimmune diseases. However, one of the limitations of using MSD is its potential toxicity, which can limit its use in certain experimental settings.
Direcciones Futuras
There are several future directions for research involving MSD. One area of interest is the development of new analogs of MSD with improved efficacy and reduced toxicity. In addition, further studies are needed to fully understand the mechanism of action of MSD and its potential use in the treatment of autoimmune diseases. Finally, there is a need for more research on the potential use of MSD as an antiprotozoal agent, particularly in the treatment of neglected tropical diseases such as leishmaniasis and Chagas disease.
Conclusion:
In conclusion, MSD is a sulfone derivative that has a variety of scientific research applications due to its unique chemical properties. MSD has been shown to have a broad spectrum of activity against bacteria and protozoa, as well as anti-inflammatory properties and immunomodulatory effects. While there are limitations to its use in certain experimental settings, MSD remains a valuable tool for studying various biological systems.
Métodos De Síntesis
The synthesis of MSD involves the reaction of 2-methyl-4-nitroaniline with methylsulfonyl chloride to form 2-methyl-4-nitro-N-methylsulfonylaniline. This intermediate is then reacted with benzenesulfonyl chloride to form MSD. The overall synthesis method is shown in Figure 1.
Propiedades
Fórmula molecular |
C16H20N2O4S2 |
|---|---|
Peso molecular |
368.5 g/mol |
Nombre IUPAC |
3-(methanesulfonamido)-2,4-dimethyl-N-(2-methylphenyl)benzenesulfonamide |
InChI |
InChI=1S/C16H20N2O4S2/c1-11-7-5-6-8-14(11)17-24(21,22)15-10-9-12(2)16(13(15)3)18-23(4,19)20/h5-10,17-18H,1-4H3 |
Clave InChI |
ALTVJKJFTGQOFY-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C)C)NS(=O)(=O)C |
SMILES canónico |
CC1=C(C(=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C)C)NS(=O)(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(benzylsulfanyl)-N-[4-(2-thienylcarbonyl)phenyl]benzamide](/img/structure/B299474.png)
![N-(tert-butyl)-2-[(3-{[2-(tert-butylamino)-2-oxoethyl]sulfanyl}-1-phenyl-1H-1,2,4-triazol-5-yl)sulfanyl]acetamide](/img/structure/B299475.png)
![Methyl 4-{[(5-chloro-1,3-benzoxazol-2-yl)sulfanyl]methyl}benzoate](/img/structure/B299477.png)




![N-[2-(4-chlorophenoxy)ethyl]-2-(methylsulfanyl)-1,3-benzothiazole-6-sulfonamide](/img/structure/B299487.png)
![N-[4-(butylthio)phenyl]nicotinamide](/img/structure/B299488.png)
![2-chloro-4,5-difluoro-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B299490.png)
![2-{[5-(4-chlorobenzyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(2,5-dimethoxyphenyl)ethanone](/img/structure/B299491.png)
![(2-Phenyl-1-[(pyridin-2-ylmethyl)-carbamoyl]-ethyl)-carbamic acid benzyl ester](/img/structure/B299495.png)
![N-{4-[benzyl(2-fluorophenyl)sulfamoyl]phenyl}acetamide](/img/structure/B299497.png)
![2-chloro-4,5-difluoro-N-[2-(5,6,7,8-tetrahydronaphthalen-2-yloxy)ethyl]benzamide](/img/structure/B299499.png)